Sodium malate
Overview
Description
Sodium malate is a compound with the chemical formula C4H4Na2O5. It is the sodium salt of malic acid, a naturally occurring substance found in many fruits. This compound is commonly used as a food additive, where it functions as an acidity regulator and flavoring agent. It is known for its ability to enhance the taste of food and beverages, making them more palatable .
Mechanism of Action
Sodium malate, also known as dithis compound, is a compound with the formula Na2(C2H4O(COO)2). It is the sodium salt of malic acid and is used as an acidity regulator and flavoring agent .
Target of Action
This compound primarily targets metabolic pathways in organisms, particularly those involved in energy production and mineral nutrition . In nitrogen-fixing root nodules, malate is the primary substrate for bacteroid respiration, fueling nitrogenase .
Mode of Action
For instance, in the context of nitrogen fixation, this compound provides the necessary carbon skeletons for the assimilation of fixed nitrogen into amino acids .
Biochemical Pathways
This compound plays a crucial role in several biochemical pathways. It is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . Malate dehydrogenase, an enzyme widely distributed among living organisms, catalyzes the interconversion between malate and oxaloacetate using NAD+ or NADP+ as a cofactor . This process is key in the central oxidative pathway.
Pharmacokinetics
It is known that this compound is freely soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in various molecular and cellular effects. Its role in energy production and mineral nutrition is reflected in its involvement in processes such as symbiotic nitrogen fixation, phosphorus acquisition, and aluminum tolerance . By acting as a substrate for bacteroid respiration in nitrogen-fixing root nodules, this compound helps fuel nitrogenase, contributing to nitrogen fixation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action could be influenced by the hydration status of the organism.
Biochemical Analysis
Biochemical Properties
Sodium malate is involved in several biochemical reactions, primarily due to its role as an intermediate in the citric acid cycle (Krebs cycle). It interacts with enzymes such as malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate while reducing NAD+ to NADH . This reaction is crucial for cellular respiration and energy production. Additionally, this compound can interact with malic enzyme, which converts malate to pyruvate and CO2, generating NADPH in the process . These interactions highlight the importance of this compound in metabolic pathways that produce energy and reducing equivalents.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In plant cells, malate is known to be involved in the regulation of stomatal opening and closing, which is essential for gas exchange and water regulation . In animal cells, this compound can enhance energy production by supporting the citric acid cycle, thereby improving cellular metabolism and reducing fatigue . Furthermore, malate exudation in plant roots can improve adaptation to acidic soils by coordinating the regulation of malate transporter genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates malate dehydrogenase, facilitating the conversion of malate to oxaloacetate . This reaction is a key step in the citric acid cycle, contributing to ATP production. This compound also interacts with malic enzyme, leading to the production of pyruvate and NADPH, which are essential for biosynthetic reactions and antioxidant defense . Additionally, this compound can modulate the activity of transporters such as GmALMT1, influencing malate efflux and cellular ion balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard conditions, but its stability can be affected by factors such as pH and temperature . Over time, this compound can degrade, leading to changes in its efficacy and impact on cellular functions. Long-term studies have indicated that continuous exposure to this compound can enhance cellular metabolism and improve energy production, but excessive amounts may lead to cellular stress and toxicity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, this compound has been shown to improve rumen fermentation efficiency and microbial protein synthesis in dairy steers . At high doses, this compound can lead to adverse effects such as metabolic acidosis and toxicity . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle, glyoxylate cycle, and malate-aspartate shuttle . In the citric acid cycle, this compound is converted to oxaloacetate by malate dehydrogenase, contributing to ATP production . In the glyoxylate cycle, malate is converted to glyoxylate and acetyl-CoA, which are essential for gluconeogenesis . The malate-aspartate shuttle facilitates the transfer of reducing equivalents across the mitochondrial membrane, supporting oxidative phosphorylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, malate transporters such as GmALMT1 mediate the efflux of malate from root cells, aiding in adaptation to acidic soils . In animal cells, this compound can be transported across the mitochondrial membrane via the malate-aspartate shuttle, facilitating energy production . The distribution of this compound within tissues is influenced by factors such as pH and ion gradients .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In plant cells, malate is localized in the cytosol, mitochondria, and vacuoles, where it participates in various metabolic processes . In animal cells, this compound is primarily found in the mitochondria, where it supports the citric acid cycle and ATP production . The localization of malate transporters, such as OsALMT4, to the plasma membrane and other subcellular compartments, further influences the distribution and function of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium malate can be synthesized by reacting malic acid with sodium hydroxide. The reaction typically involves dissolving malic acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing malic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in large reactors, and the product is subsequently purified and crystallized. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium malate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce oxaloacetate, an important intermediate in the citric acid cycle.
Reduction: It can be reduced to form malic acid.
Substitution: this compound can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed:
Oxidation: Oxaloacetate
Reduction: Malic acid
Substitution: Corresponding metal malates
Scientific Research Applications
Sodium malate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Biology: this compound plays a crucial role in cellular metabolism, particularly in the citric acid cycle.
Medicine: It is used in formulations for its buffering and stabilizing properties.
Comparison with Similar Compounds
Sodium citrate: Another sodium salt used as a buffering agent and acidity regulator.
Sodium succinate: Used in similar applications but has different metabolic pathways.
Sodium fumarate: Also involved in the citric acid cycle but differs in its specific role and reactivity.
Uniqueness: Sodium malate is unique due to its specific role in the citric acid cycle and its ability to enhance the flavor of food and beverages. Unlike sodium citrate, which is primarily used for its buffering capacity, this compound also contributes to the taste profile of products. Additionally, its involvement in cellular metabolism makes it a valuable compound in both biological and industrial applications .
Properties
IUPAC Name |
disodium;2-hydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMTJGUQUYPIV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6915-15-7 (Parent) | |
Record name | Sodium malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046831 | |
Record name | Disodium 2-hydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder or lumps | |
Record name | SODIUM MALATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water | |
Record name | SODIUM MALATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
676-46-0, 22798-10-3 | |
Record name | Sodium malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 2-hydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | disodium malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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